7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

DHFR inhibition antibacterial selectivity antifolate

The parent PQD scaffold is the optimal starting point for DHFR-targeted antibacterial and anticancer programs, providing a 22.2-fold bacterial/human selectivity margin (vs methotrexate's 0.76). Its rapid-equilibrium Kiapp of 4.2 nM (E. coli DHFR) makes it the essential negative control for slow-onset inhibition studies. Three differentially reactive nitrogen centers (pKa N7 < N1 ≤ N3) enable regioselective sequential derivatization. Use PQD as the baseline for triple-negative breast cancer SAR; N3-acylation yields 8-fold potency gains. Procure to establish selectivity benchmarks before functionalization.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
Cat. No. B7818413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1NC=C3)C(=NC(=N2)N)N
InChIInChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4,13H,(H4,11,12,14,15)
InChIKeyAMQWKZUAOLLUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine: A DHFR-Targeting Privileged Scaffold for Antibacterial and Anticancer Procurement


7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (PQD) is a tricyclic heterocycle (C10H9N5, MW 199.21) that serves as the core scaffold of the pyrroloquinazoline class [1]. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a validated target in antibacterial, anticancer, and antiprotozoal therapeutic programs. The molecule is recognized as a privileged scaffold capable of engaging diverse biological targets beyond DHFR, including protein tyrosine phosphatases and G-protein-coupled receptors [2]. Its compact, low-molecular-weight architecture and three differentially reactive nitrogen centers (N1, N3, N7) enable regioselective derivatization, making it a versatile starting point for focused library synthesis and structure–activity relationship (SAR) campaigns across multiple therapeutic areas [1].

Why 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine Cannot Be Casually Replaced by In-Class Analogs


Although numerous pyrroloquinazoline derivatives share the same core structure, subtle changes in substitution pattern produce outsized effects on target selectivity, binding kinetics, and biological outcome. The parent compound 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine lacks a substituent at the N7 position, which fundamentally alters its DHFR inhibition kinetics relative to 7-substituted analogs: it abolishes slow-onset tight-binding behavior observed in derivatives such as AMPQD (NSC309401) [1]. Additionally, the three nitrogen atoms (N1, N3, N7) possess differential pKa values (order: N7 < N1 ≤ N3), making certain substitution patterns synthetically inaccessible or requiring orthogonal protection strategies [2]. Because the parent scaffold itself demonstrates approximately 22-fold selectivity for bacterial DHFR over human DHFR—a selectivity profile that can be dramatically eroded or enhanced by N7-modification—generic substitution without quantitative selectivity data risks compromising the therapeutic window [1]. These molecular features mean that even compounds differing by a single methylene linker or acyl group cannot be assumed interchangeable for SAR or pharmacological studies.

Quantitative Differentiation Evidence: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine vs. Closest Comparators


Bacterial vs. Human DHFR Selectivity: 22-Fold Window vs. Methotrexate's Non-Selective Profile

In a head-to-head enzyme inhibition study using identical assay conditions, the parent compound PQD exhibited markedly superior selectivity for bacterial (Escherichia coli) DHFR over human DHFR compared to the classical antifolate methotrexate (MTX). PQD displayed an apparent inhibition constant (Kiapp) of 4.2 nM against E. coli DHFR versus 93.4 nM against human DHFR, yielding a selectivity ratio (human/ec Kiapp) of approximately 22.2 [1]. In contrast, methotrexate showed Kiapp values of 6.7 nM (E. coli) and 5.1 nM (human), resulting in a non-selective ratio of 0.76 [1]. The IC50 data corroborated this trend: PQD IC50 = 106.1 nM (E. coli) vs. 3087.1 nM (human), a 29.1-fold window; MTX IC50 = 152.5 nM vs. 147.7 nM, essentially equipotent [1]. The 7-substituted derivative AMPQD (NSC309401) showed an intermediate selectivity ratio of only 2.5 (Kiapp 7.8 nM ec vs. 19.4 nM human), demonstrating that the unsubstituted parent scaffold provides the highest species selectivity within this series [1].

DHFR inhibition antibacterial selectivity antifolate species selectivity

Kinetic Mechanism: Absence of Slow-Onset Binding Distinguishes the Parent Scaffold from 7-Substituted Derivatives

Detailed kinetic characterization revealed a fundamental mechanistic difference between the unsubstituted parent PQD and its 7-[(4-aminophenyl)methyl] derivative (AMPQD/NSC309401). AMPQD exhibits slow-onset, tight-binding inhibition of E. coli DHFR with a Ki of 7.42 ± 0.92 nM, characterized by a time-dependent onset of inhibition that requires the enzyme–NADPH binary complex for high-affinity binding [1]. In contrast, the parent compound PQD, which lacks the 7-substituent, does not display slow-onset inhibition kinetics; its inhibition reaches equilibrium rapidly without the characteristic time-dependent curvature [1]. The Kiapp values further highlight this distinction: AMPQD achieves a Kiapp of 7.8 nM with slow-onset behavior, while PQD achieves a numerically lower Kiapp of 4.2 nM through a purely rapid-equilibrium competitive mechanism [1]. This mechanistic dichotomy—absent in standard DHFR inhibitors such as methotrexate—provides a clean, well-characterized baseline for probing the structural determinants of slow-onset binding.

enzyme kinetics slow-onset inhibition tight-binding DHFR mechanism SAR baseline

Regioselective Derivatization: Differential pKa of N1, N3, and N7 Enables Predictable Chemical Expansion

The three amino/imino nitrogen atoms of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine possess experimentally and computationally validated differential pKa values, establishing a predictable order of reactivity: N7 < N1 ≤ N3 [1]. Quantum mechanical calculations at the HF/6-31G** level of theory, combined with Mulliken atomic charge analysis, confirmed this pKa ranking, which was subsequently exploited to achieve regioselective substitution at each nitrogen position without requiring cumbersome protecting-group strategies [1]. Specifically, N7–H can be selectively deprotonated under basic conditions (NaH/DMF) for alkylation or acylation; the minor pKa difference between N1 and N3 enables sequential functionalization through temporary N1 protection via acidic hydrolysis followed by N3-acylation [1]. This contrasts with simpler diaminopyrimidine scaffolds such as trimethoprim, which lack the third reactive center and therefore offer fewer vectors for systematic chemical space exploration. The parent compound's three-point derivatization capability has been experimentally validated through the synthesis of all possible mono-acylated and bis-acetylated PQZ combinations [1].

regioselective synthesis pKa differentiation medicinal chemistry chemical accessibility library design

Anti-Breast Cancer SAR Baseline: Parent Compound Defines the Reference Point for 8-Fold Potency Gains

In a focused anti-breast cancer SAR study, the parent compound 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (compound 1) served as the quantitative baseline against which all mono-N-acylated derivatives were benchmarked. The most potent derivative, compound 7f (N3-acylated), demonstrated 8-fold more potent anti-proliferative activity than the parent compound 1 in MDA-MB-468 triple-negative breast cancer cells [1]. Critically, compound 7f retained the parent scaffold's favorable selectivity profile, showing no toxicity to normal human cells at concentrations that were cytotoxic to cancer cells [1]. The SAR further revealed that N3-acylated compounds were generally more potent than N1-acylated compounds, while N7-acylation significantly reduced aqueous solubility—information that can only be extracted when the unsubstituted parent serves as the common reference point [1].

anticancer breast cancer MDA-MB-468 SAR derivative optimization

Multi-Target Privileged Scaffold: DHFR, PTP1B, PAR1, and Insect Hexosaminidase Engagement Across Distinct Protein Families

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine meets the formal definition of a privileged scaffold: a molecular framework capable of providing potent ligands for diverse, unrelated biological targets. Beyond its well-characterized DHFR inhibition (E. coli Kiapp = 4.2 nM; human Kiapp = 93.4 nM) [1], PQZ-based compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity [2], and as antagonists of protease-activated receptor 1 (PAR1), a platelet thrombin receptor relevant to thrombosis [3]. Additionally, pyrroloquinazoline-1,3-diamines were recently identified as competitive inhibitors of the insect enzyme β-N-acetyl-D-hexosaminidase (OfHex1) at micromolar levels, with the most potent derivatives achieving 86.7% insecticidal efficacy against Ostrinia furnacalis larvae at 2 mM, and complete inhibition of Fusarium graminearum mycelial spreading at 1 mM . This breadth of target engagement—spanning oxidoreductases (DHFR), hydrolases (PTP1B), GPCRs (PAR1), and glycoside hydrolases (OfHex1)—is uncommon among scaffolds of comparable molecular weight and is not exhibited by classical antifolates such as trimethoprim or methotrexate, which are largely restricted to folate pathway enzymes.

privileged scaffold multi-target polypharmacology drug discovery target engagement

In Vitro Antibacterial Activity with Sulfonamide Synergy: Patent-Validated Broad-Spectrum Potential

The parent 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold and its 7-substituted derivatives have demonstrated in vitro antibacterial activity against multiple clinically relevant strains, as documented in foundational patent literature [1]. The compounds showed activity against Staphylococcus aureus (Smith and 53-180 strains), Neisseria catarrhalis 8193, Escherichia coli 9637, Salmonella paratyphi 11737, Klebsiella pneumoniae 10031, and Proteus vulgaris 6896 [1]. A critical differentiating feature is the established in vivo synergism between 7-substituted PQZ compounds and sulfa drugs (e.g., sulfamethoxazole): 7-(4-pyridinyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine demonstrated a synergistic antibacterial effect with sulfamethoxazole in a mouse infection model [1]. This dual-targeting potential—simultaneous inhibition of DHFR (by the PQZ core) and dihydropteroate synthase (by the sulfonamide)—parallels the mechanism later exploited by more advanced PQZ derivatives such as OYYF-175 and IRS-16, but the parent scaffold represents the minimal structural unit from which this synergism originates [2].

antibacterial sulfa drug synergy MIC gram-negative antifolate combination

Priority Procurement Scenarios for 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine


Antibacterial DHFR inhibitor lead optimization requiring a validated selectivity baseline

Research teams targeting bacterial DHFR with a need to engineer species selectivity should procure the parent PQD scaffold as the selectivity-optimized starting point. The 22.2-fold bacterial-over-human Kiapp selectivity ratio [1] provides a built-in safety margin absent in methotrexate (ratio 0.76) [1] and superior to the 7-substituted AMPQD derivative (ratio 2.5) [1]. Systematic N7, N1, and N3 derivatization can then be performed to further enhance antibacterial potency while monitoring selectivity erosion, using the parent compound's 4.2 nM E. coli Kiapp as the benchmark.

Mechanistic enzymology studies of slow-onset DHFR inhibition

Investigators characterizing the structural basis of time-dependent enzyme inhibition require a rapid-equilibrium control compound. PQD uniquely serves this role: it inhibits E. coli DHFR with a Kiapp of 4.2 nM but does not exhibit slow-onset behavior, in direct contrast to the 7-substituted derivative AMPQD (Ki = 7.42 nM, slow-onset tight-binding) [1]. This negative control is mechanistically essential for progress-curve analyses, residence-time determinations, and co-crystallography studies aiming to isolate the structural features that confer slow-onset kinetics—an increasingly important parameter in antibiotic drug design [1].

Focused library synthesis exploiting three-point regioselective diversification

Medicinal chemistry groups building focused compound libraries around the pyrroloquinazoline scaffold should procure PQD as the core intermediate because its three differentially reactive nitrogen centers (pKa order: N7 < N1 ≤ N3) enable systematic, sequential derivatization without complex protecting-group strategies [2]. The validated synthetic methodology permits selective N7-alkylation/acylation, N3-acylation via temporary N1 protection, and N1-acylation through base-mediated rearrangement, generating all possible mono- and bis-substituted combinations from a single starting material [2]. This three-dimensional expansion of chemical space is inaccessible from two-point scaffolds such as 2,4-diaminopyrimidine.

Anti-breast cancer SAR programs requiring a quantitative reference compound

Cancer pharmacology laboratories initiating structure–activity relationship studies in triple-negative breast cancer should obtain the parent PQD compound as the essential activity baseline. The published SAR study established that N3-acylation of PQD yields an 8-fold potency improvement in MDA-MB-468 cells while preserving selectivity over normal human cells [2]. Without the parent compound as a within-study reference, potency gains from novel derivatives cannot be quantitatively benchmarked against the published dataset, compromising the interpretability and publishability of new SAR findings [2].

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